![molecular formula C22H20N4O3 B411703 N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide CAS No. 335420-79-6](/img/structure/B411703.png)
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the methoxyphenyl and phenoxyacetamide groups. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic aromatic substitution and amide formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. Detailed studies on its mechanism are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its benzotriazole ring and phenoxyacetamide moiety make it particularly interesting for research in various scientific fields.
Propriétés
Numéro CAS |
335420-79-6 |
|---|---|
Formule moléculaire |
C22H20N4O3 |
Poids moléculaire |
388.4g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H20N4O3/c1-15-12-20-21(25-26(24-20)16-8-10-17(28-2)11-9-16)13-19(15)23-22(27)14-29-18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,23,27) |
Clé InChI |
YFMJGDXDFFCJLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


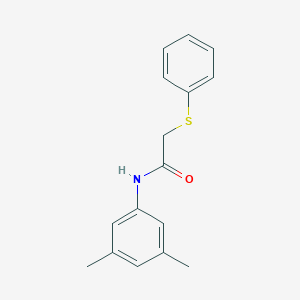
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B411624.png)
![4-methyl-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B411626.png)
![2-[4-(dimethylamino)benzylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B411627.png)
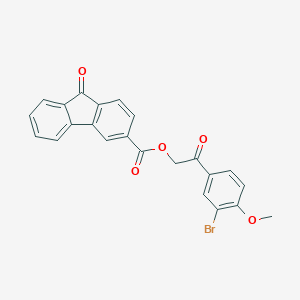
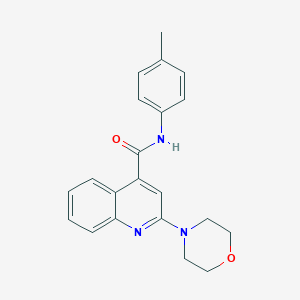
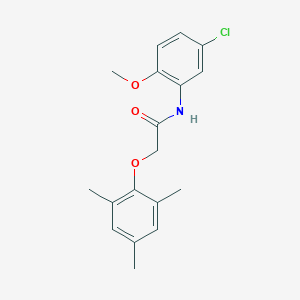
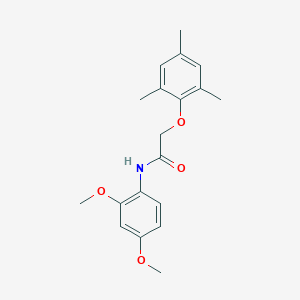
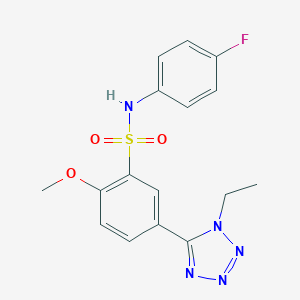
![2-Methoxy-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-benzamide](/img/structure/B411636.png)
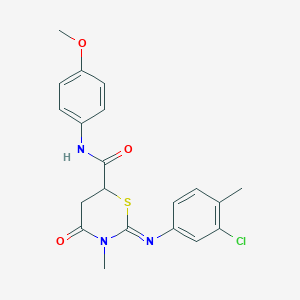
![(2Z)-N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411638.png)
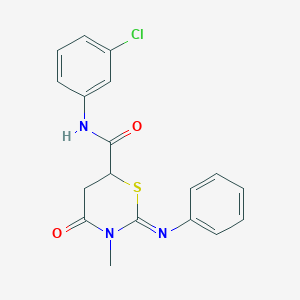
![(2Z)-N-(3-chlorophenyl)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411643.png)
